Cas no 1217090-10-2 (1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene)

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene is a specialized aromatic compound featuring a chloro-methylphenyl core linked to a methoxy-nitrophenoxy moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and advanced materials. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups enhances its utility in electrophilic and nucleophilic substitution reactions. Its well-defined chemical properties ensure consistent performance in multi-step synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. High purity grades are available to meet stringent research and industrial requirements.
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene structure
1217090-10-2 structure
Product Name:1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene
CAS No:1217090-10-2
MF:C14H12ClNO4
MW:293.702383041382
CID:1064138
PubChem ID:53434867
Update Time:2025-11-06

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene
    • 1-(4-chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene
    • DB-301360
    • DTXSID60700711
    • 4-Chloro-1-(4-methoxy-2-nitrophenoxy)-2-methylbenzene
    • 1217090-10-2
    • Inchi: 1S/C14H12ClNO4/c1-9-7-10(15)3-5-13(9)20-14-6-4-11(19-2)8-12(14)16(17)18/h3-8H,1-2H3
    • InChI Key: GTQINDYWEMGIER-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C)C=1)OC1C=CC(=CC=1[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 293.04500
  • Monoisotopic Mass: 293.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.3A^2
  • XLogP3: 4.2

Experimental Properties

  • PSA: 64.28000
  • LogP: 4.88070

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C379940-1g
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene
1217090-10-2
1g
$190.00 2023-05-18
TRC
C379940-10g
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene
1217090-10-2
10g
$1487.00 2023-05-18

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene Related Literature

Additional information on 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene

Comprehensive Overview of 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene (CAS No. 1217090-10-2)

1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene (CAS No. 1217090-10-2) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its unique molecular structure, featuring a chloro substituent, methyl group, and nitrophenoxy linkage, makes it a versatile building block for synthesizing complex molecules. Researchers and industries value this compound for its role in developing high-performance materials and bioactive molecules, aligning with the growing demand for sustainable and efficient chemical solutions.

The compound’s 4-methoxy-2-nitrophenoxy moiety contributes to its reactivity in nucleophilic substitution reactions, a key feature for designing novel polymers or drug candidates. Recent trends in green chemistry have spurred interest in optimizing its synthesis to reduce energy consumption and waste generation. For instance, catalytic methods using palladium or copper complexes are being explored to enhance yield and selectivity—addressing common user queries like "eco-friendly synthesis of nitrophenoxy derivatives" or "applications of chlorinated aromatics in pharmaceuticals."

Analytical characterization of CAS No. 1217090-10-2 typically involves techniques such as HPLC, NMR, and mass spectrometry, ensuring purity and structural integrity. These methods are critical for compliance with regulatory standards, particularly in pharmaceutical applications where impurities must be minimized. Users frequently search for "HPLC analysis protocols for nitrophenoxy compounds" or "spectroscopic data interpretation for aromatic ethers," reflecting the need for reliable analytical workflows.

In material science, 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene serves as a precursor for liquid crystals and photoactive polymers. Its nitro and methoxy groups enable fine-tuning of electronic properties, making it valuable for OLEDs or photovoltaic devices. This aligns with industry searches for "high-efficiency organic semiconductors" and "nitro-aromatics in optoelectronics." Innovations in this space often cite the compound’s thermal stability and solubility in common organic solvents.

Safety and handling protocols for CAS No. 1217090-10-2 emphasize standard laboratory practices, including ventilation and personal protective equipment (PPE). While not classified as hazardous under most jurisdictions, its nitro group warrants caution during storage to avoid decomposition. Popular queries like "storage conditions for nitrophenoxy benzene derivatives" highlight user concerns about long-term stability.

Market trends indicate rising demand for chlorinated aromatic intermediates in Asia-Pacific regions, driven by pharmaceutical and electronics sectors. Suppliers often provide technical datasheets with details on solubility, melting point, and reactivity—key metrics for procurement decisions. SEO-optimized content targeting terms such as "buy 1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene" or "CAS 1217090-10-2 suppliers" can enhance visibility for B2B platforms.

Future research may explore biocatalytic routes to synthesize 1217090-10-2, reducing reliance on traditional solvents. Such advancements resonate with global sustainability goals and user interest in "green synthesis of specialty chemicals." Collaborative efforts between academia and industry could further unlock applications in catalysis or nanotechnology.

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